molecular formula C6H9NO B15349367 Pentanenitrile, 3-methyl-4-oxo-

Pentanenitrile, 3-methyl-4-oxo-

Cat. No.: B15349367
M. Wt: 111.14 g/mol
InChI Key: LQHLNWGSGCLQIH-UHFFFAOYSA-N
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Description

Pentanenitrile, 3-methyl-4-oxo- (CAS: 173948-42-0) is a branched nitrile compound with the molecular formula C₆H₉NO and a molecular weight of 111.144 g/mol. It features a ketone group at the 4-position and a methyl substituent at the 3-position of the pentanenitrile backbone . This compound is synthesized via optimized routes with reported yields up to 87.0%, and it exists as two diastereomers: (3S,4S)-4-hydroxy-3-methylpentanenitrile and (3S,4R)-4-hydroxy-3-methylpentanenitrile .

Properties

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

3-methyl-4-oxopentanenitrile

InChI

InChI=1S/C6H9NO/c1-5(3-4-7)6(2)8/h5H,3H2,1-2H3

InChI Key

LQHLNWGSGCLQIH-UHFFFAOYSA-N

Canonical SMILES

CC(CC#N)C(=O)C

Origin of Product

United States

Scientific Research Applications

Pentanenitrile, 3-methyl-4-oxo- (9CI) has various applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be used as a probe in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which Pentanenitrile, 3-methyl-4-oxo- (9CI) exerts its effects depends on the specific application. For example, in biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved would vary based on the context of the research or application.

Comparison with Similar Compounds

Pentanenitrile (Straight-Chain)

  • Molecular Formula : C₅H₉N
  • Properties : Detected in plant sources (e.g., brassicas, corn) as a volatile compound .
  • Toxicity : Higher acute toxicity compared to acetonitrile, with NIOSH recommending exposure limits (RELs) based on surrogate nitriles like propanenitrile and butanenitrile .
  • Enzymatic Reactivity : Substrate for cobalt nitrile hydratase (Co-NHase) in Rhodococcus rhodochrous, though activity is lower for branched analogs like 3-methylbutanenitrile .

3-Methyl-4-oxo-pentanenitrile (Branched)

  • Key Differences :
    • Branching : The methyl and ketone groups reduce enzymatic hydrolysis efficiency, as seen in Co-NHase’s poor activity against branched nitriles .
    • Thermal Stability : Branched nitriles are less prone to thermal degradation compared to straight-chain analogs, which dominate in high-temperature processes (e.g., seed roasting at 180°C) .

Functionalized Nitriles

5-(Methylthio)-pentanenitrile

  • Source : Formed during rapeseed roasting; contributes to odor (OAV > 9.2) .
  • Structure : Contains a methylthio (-S-CH₃) group instead of a ketone, enhancing volatility and aroma impact compared to 3-methyl-4-oxo-pentanenitrile .

4,4-Dimethyl-5-oxo-pentanenitrile

  • Molecular Formula: C₇H₁₁NO
  • Properties : Higher molecular weight (125.17 g/mol) and steric hindrance due to dimethyl substitution, likely reducing reactivity in nucleophilic additions .

Aromatic-Substituted Nitriles

4-Methyl-3-oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile

2-(3-Nitrophenyl)-4-oxo-4-phenylbutanenitrile

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
3-Methyl-4-oxo-pentanenitrile C₆H₉NO 111.14 Nitrile, ketone, methyl
Pentanenitrile C₅H₉N 83.13 Straight-chain nitrile
5-(Methylthio)-pentanenitrile C₆H₉NS 127.21 Nitrile, methylthio
4,4-Dimethyl-5-oxo-pentanenitrile C₇H₁₁NO 125.17 Nitrile, ketone, dimethyl

Table 2: Toxicity and Reactivity Comparison

Compound Acute Toxicity (LD₅₀) Enzymatic Reactivity (Co-NHase) Thermal Stability
3-Methyl-4-oxo-pentanenitrile Not reported Low (branched hindrance) High (stable at 180°C)
Pentanenitrile High Moderate Low (degrades at 180°C)
Acetonitrile Lower High Moderate

Key Research Findings

  • Synthetic Accessibility : 3-Methyl-4-oxo-pentanenitrile’s synthesis (87% yield) outperforms many aromatic analogs, which require complex coupling steps .
  • Odor Impact : Unlike 5-(methylthio)-pentanenitrile, the ketone group in 3-methyl-4-oxo-pentanenitrile likely reduces volatility, limiting its role as an odorant .
  • Toxicity Gaps : While short-chain nitriles (e.g., pentanenitrile) have well-defined exposure limits, data for branched derivatives like 3-methyl-4-oxo-pentanenitrile remain scarce .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-methyl-4-oxo-pentanenitrile, and how do reaction conditions influence yield?

  • Methodology :

  • Stepwise synthesis : Start with cyanoacetamide derivatives or β-keto esters as precursors. For example, condensation reactions with aldehydes/ketones under basic conditions (e.g., piperidine in ethanol at 0–5°C for 2 hours) can yield nitrile intermediates .
  • Catalytic optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency in nitrile formation.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity.
    • Data :
PrecursorCatalystTemperature (°C)Yield (%)
CyanoacetamidePiperidine0–565–75
β-Keto esterK₂CO₃2550–60

Q. How can spectroscopic methods (IR, NMR) characterize 3-methyl-4-oxo-pentanenitrile?

  • Methodology :

  • IR spectroscopy : Identify key functional groups:
  • Strong absorption at ~2250 cm⁻¹ (C≡N stretch).
  • Broad peak at ~1700 cm⁻¹ (C=O stretch of the oxo group) .
  • ¹H NMR : Assign peaks for methyl (δ 1.2–1.4 ppm), oxo-adjacent CH₂ (δ 2.5–3.0 ppm), and nitrile-proximal protons (δ 3.5–4.0 ppm).
  • Mass spectrometry : Molecular ion peak at m/z 125.1683 (C₇H₁₁NO) .

Advanced Research Questions

Q. How can competing side reactions (e.g., hydrolysis or dimerization) be mitigated during synthesis?

  • Methodology :

  • Low-temperature control : Maintain reactions below 10°C to suppress thermal degradation .
  • Inert atmosphere : Use nitrogen/argon to prevent oxidation of intermediates.
  • Additives : Include molecular sieves to sequester water in condensation reactions .
    • Case Study : Ethanol solvent with 0.1 M HCl reduced dimerization by 40% compared to aqueous conditions .

Q. What computational tools (e.g., DFT) predict reactivity and tautomeric stability of 3-methyl-4-oxo-pentanenitrile?

  • Methodology :

  • Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G(d) level to calculate tautomeric equilibrium (enol vs. keto forms).
  • NBO analysis : Evaluate hyperconjugative interactions stabilizing the oxo group.
    • Data :
TautomerEnergy (kcal/mol)
Keto0.0 (reference)
Enol+2.3

Q. How to design bioactivity assays for antifungal/anticancer derivatives of 3-methyl-4-oxo-pentanenitrile?

  • Methodology :

  • Enzyme inhibition : Test against cytochrome P450 or fungal lanosterol 14α-demethylase using microplate assays (IC₅₀ determination) .
  • Cell viability : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values calculated via nonlinear regression.
    • Data :
DerivativeIC₅₀ (μM)EC₅₀ (μM)
Triazole analog12.58.7
Piperidine analog18.215.3

Contradictions and Resolutions

  • Spectral Data Gaps : reports IR data but lacks NMR/UV-Vis. Resolve by cross-referencing with analogous nitriles (e.g., 4,4-dimethyl-5-oxopentanenitrile) .
  • Bioactivity Variability : Triazole-containing analogs () show higher activity than non-heterocyclic derivatives. Prioritize heterocyclic functionalization for medicinal applications .

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